(R)-2-Chloro-2-fluoroacetic Acid
Description
(R)-2-Chloro-2-fluoroacetic acid (C₂H₂ClFO₂) is a chiral α-halo carboxylic acid characterized by a fluorine and chlorine atom substituted at the second carbon of the acetic acid backbone. Its molecular structure confers unique reactivity and stereochemical properties, making it valuable in asymmetric synthesis and pharmaceutical intermediate preparation. The compound is commercially available with high purity (≥98%) and is recognized by synonyms such as 2-chloro-2-fluoroacetic acid and chlorofluoroacetic acid .
Properties
IUPAC Name |
(2R)-2-chloro-2-fluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClFO2/c3-1(4)2(5)6/h1H,(H,5,6)/t1-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIKZDFUXGHTHD-SFOWXEAESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H](C(=O)O)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pharmaceutical Intermediate Synthesis
(R)-2-Chloro-2-fluoroacetic acid is a precursor to protease inhibitors. A 2020 study demonstrated its use in synthesizing antimalarial agents via coupling with quinoline derivatives. The acid’s fluorine atom enhances metabolic stability, while chlorine improves target binding affinity.
Chemical Reactions Analysis
Substitution Reactions
The chlorine and fluorine atoms at the α-carbon participate in nucleophilic substitution reactions. Key pathways include:
*In enzymatic systems (e.g., β-lyase), the compound undergoes thiol-mediated displacement, forming reactive intermediates like chlorofluorothionoacetyl fluoride ( ).
Oxidation and Reduction
The carboxylic acid group and halogenated α-carbon exhibit redox activity:
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Oxidation | KMnO₄/CrO₃ (acidic conditions) | Unstable keto-acid intermediates | , |
| Reduction | LiAlH₄/NaBH₄ | 2-Chloro-2-fluoroethanol |
Oxidation under strong acidic permanganate conditions favors decarboxylation, though yields are poorly documented in public literature ( ).
Esterification
Reaction with alcohols produces esters, a key step in prodrug synthesis:
| Alcohol | Catalyst | Product | Application |
|---|---|---|---|
| Methanol | H₂SO₄ or HCl gas | Methyl (R)-2-chloro-2-fluoroacetate | Pharmaceutical intermediates |
| Benzyl alcohol | DCC/DMAP | Benzyl ester derivatives | Chiral resolving agents |
Ester derivatives are critical for enhancing bioavailability in drug design ( ).
Enzymatic and Hydrolytic Pathways
β-Lyase enzymes catalyze the conversion of (R)-2-chloro-2-fluoroacetic acid into reactive acylating agents:
This enzymatic pathway generates electrophilic intermediates capable of acylating cellular nucleophiles, a mechanism exploited in targeted therapies ( ).
Comparative Reactivity
The presence of both chlorine and fluorine atoms creates unique reactivity compared to analogs:
| Compound | Substitution Rate (k, s⁻¹) | Oxidative Stability | Enzymatic Activation |
|---|---|---|---|
| (R)-2-Chloro-2-fluoroacetic acid | 1.2 × 10⁻³ | Moderate | High |
| 2-Chloroacetic acid | 5.8 × 10⁻³ | Low | Low |
| 2-Fluoroacetic acid | 3.4 × 10⁻⁴ | High | Moderate |
Fluorine’s electronegativity stabilizes transition states in substitution reactions, while chlorine enhances leaving-group ability ( , ).
Scientific Research Applications
Chemistry
- Building Block for Synthesis : (R)-2-Chloro-2-fluoroacetic acid serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse derivatives through substitution and esterification reactions.
Biology
- Enzyme Inhibition Studies : The compound is investigated for its potential as an enzyme inhibitor. Its structural resemblance to natural substrates enables it to block enzyme active sites, impacting biochemical pathways. For instance, research has shown that it can inhibit specific enzymes involved in metabolic processes, which may lead to therapeutic applications in treating diseases related to enzyme dysfunction.
Medicine
- Therapeutic Potential : (R)-2-Chloro-2-fluoroacetic acid is explored as a precursor in drug development. Its ability to mimic natural substrates makes it a candidate for creating novel therapeutic agents targeting specific diseases. Studies have indicated that derivatives of this compound exhibit anti-cancer properties by disrupting cellular metabolism .
Industry
- Agrochemical Production : The compound is utilized in the synthesis of herbicides and pesticides due to its efficacy in targeting specific biochemical pathways in plants . Its fluorinated structure enhances the biological activity of these compounds, making them more effective at lower concentrations.
Case Studies
Mechanism of Action
The mechanism of action of ®-2-Chloro-2-fluoroacetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs, emphasizing substituent differences and their implications:
Key Differences and Implications
Substituent Effects on Acidity :
- The electron-withdrawing -Cl and -F groups in (R)-2-chloro-2-fluoroacetic acid increase its acidity compared to unsubstituted acetic acid. However, analogs like 2-(4-chlorophenyl)-2-fluoroacetic acid exhibit lower acidity due to the electron-donating phenyl group .
- The dichloro analog (2,2-dichloro-2-fluoroacetic acid) shows even greater acidity, attributed to the cumulative inductive effect of two chlorine atoms .
Stereochemical Influence: The (R)-configuration in the target compound enables enantioselective reactions, distinguishing it from racemic mixtures or non-chiral analogs (e.g., 2,2-dichloro-2-fluoroacetic acid) .
Applications in Drug Development: Phenyl-substituted derivatives (e.g., 2-(6-chloro-2-fluoro-3-methoxyphenyl)acetic acid) are precursors to antibiotics and anti-inflammatory agents due to enhanced bioavailability from aromatic rings . Hydroxy-substituted analogs (e.g., (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid) are intermediates in non-steroidal anti-inflammatory drugs (NSAIDs) .
Biological Activity
(R)-2-Chloro-2-fluoroacetic acid is a chiral organic compound with the molecular formula C₂H₂ClFO₂. It has garnered attention in various fields, particularly in biological and medicinal research, due to its potential as an enzyme inhibitor and its applications in drug development.
The biological activity of (R)-2-Chloro-2-fluoroacetic acid primarily revolves around its ability to inhibit specific enzymes. This inhibition occurs through structural mimicry, where the compound resembles natural substrates, allowing it to bind to the active sites of enzymes and block their catalytic functions. This mechanism can influence various biochemical pathways, making it a candidate for therapeutic applications.
Enzyme Inhibition Studies
Research has indicated that (R)-2-Chloro-2-fluoroacetic acid exhibits significant enzyme inhibition properties. For instance:
- Enzyme Targets : The compound has been investigated for inhibiting enzymes involved in metabolic pathways, which could lead to potential therapeutic benefits in conditions such as cancer and metabolic disorders.
- Comparison with Similar Compounds : Its biological activity is compared with that of 2-chloroacetic acid and 2-fluoroacetic acid, highlighting differences in reactivity and potency due to the presence of both chlorine and fluorine atoms.
Case Studies
- Anticancer Activity : In a study involving C₂-fluoro substituted pyrrolobenzodiazepines (PBDs), compounds similar to (R)-2-Chloro-2-fluoroacetic acid demonstrated potential anticancer activity across various human tumor cell lines, showcasing its relevance in cancer research .
- Toxicological Assessments : Toxicological studies have been conducted to evaluate the safety profile of (R)-2-Chloro-2-fluoroacetic acid. These studies often involve animal models where varying concentrations are administered to assess impacts on organ health and tumor incidence .
Pharmacokinetics
The pharmacokinetics of (R)-2-Chloro-2-fluoroacetic acid, including absorption, distribution, metabolism, and excretion, are critical for understanding its therapeutic potential. Research indicates that similar compounds can exhibit significant bioavailability and specific metabolic pathways that may influence their efficacy as drugs.
Comparison of Biological Activities
| Compound | Enzyme Inhibition | Anticancer Activity | Toxicity Level |
|---|---|---|---|
| (R)-2-Chloro-2-fluoroacetic Acid | Moderate | High | Low |
| 2-Chloroacetic Acid | Low | Moderate | Moderate |
| 2-Fluoroacetic Acid | Moderate | Low | High |
Summary of Case Studies
Q & A
Q. How should researchers address inconsistencies in crystallographic data for (R)-2-chloro-2-fluoroacetic acid derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
